Cas no 862257-51-0 (2-(5Z)-2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylideneacetic acid)

2-(5Z)-2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-ylideneacetic acid is a thiazolidinedione derivative with a conjugated double bond system, making it a versatile intermediate in organic synthesis. Its structure features a reactive exocyclic double bond and a carboxylic acid group, enabling applications in heterocyclic chemistry and medicinal chemistry research. The compound’s phenyl-substituted thiazolidinedione core contributes to its potential as a scaffold for biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its synthetic utility lies in its ability to undergo Michael additions, cyclizations, and other transformations, offering flexibility in constructing complex molecular architectures. The product is typically handled under controlled conditions due to its sensitivity to light and moisture.
2-(5Z)-2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylideneacetic acid structure
862257-51-0 structure
Product name:2-(5Z)-2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylideneacetic acid
CAS No:862257-51-0
MF:C11H7NO4S
MW:249.242581605911
CID:6418151
PubChem ID:1952920

2-(5Z)-2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylideneacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(5Z)-2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylideneacetic acid
    • SR-01000019200-1
    • 5-carboxymethylidene-3-phenylthiazoline-2,4-dione
    • 862257-51-0
    • AKOS001160841
    • HMS1655H21
    • (Z)-2-(2,4-dioxo-3-phenylthiazolidin-5-ylidene)acetic acid
    • AT-057/40765234
    • SR-01000019200
    • (2Z)-2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)acetic acid
    • 2-[(5Z)-2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetic acid
    • F1955-0067
    • (2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)acetic acid
    • Acetic acid, 2-(2,4-dioxo-3-phenyl-5-thiazolidinylidene)-
    • Inchi: 1S/C11H7NO4S/c13-9(14)6-8-10(15)12(11(16)17-8)7-4-2-1-3-5-7/h1-6H,(H,13,14)
    • InChI Key: XEHHMBGZXVAYPN-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C=C1SC(=O)N(C2=CC=CC=C2)C1=O

Computed Properties

  • Exact Mass: 249.00957888g/mol
  • Monoisotopic Mass: 249.00957888g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 398
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 100Ų

2-(5Z)-2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylideneacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1955-0067-2μmol
2-[(5Z)-2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetic acid
862257-51-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1955-0067-3mg
2-[(5Z)-2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetic acid
862257-51-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1955-0067-2mg
2-[(5Z)-2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetic acid
862257-51-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1955-0067-1mg
2-[(5Z)-2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetic acid
862257-51-0 90%+
1mg
$54.0 2023-05-17

Additional information on 2-(5Z)-2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylideneacetic acid

Comprehensive Overview of 2-(5Z)-2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylideneacetic acid (CAS No. 862257-51-0)

The compound 2-(5Z)-2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylideneacetic acid (CAS No. 862257-51-0) is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This thiazolidinone derivative is characterized by its Z-configuration at the 5-position, which plays a critical role in its biological activity. Researchers are particularly interested in its potential applications as a pharmacophore in the development of novel therapeutics, especially in the context of anti-inflammatory and antioxidant agents.

One of the most intriguing aspects of 2-(5Z)-2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylideneacetic acid is its ability to modulate key biological pathways. Recent studies have explored its interaction with enzyme targets, such as cyclooxygenase-2 (COX-2), which is a hot topic in the search for safer non-steroidal anti-inflammatory drugs (NSAIDs). Given the rising global concern over chronic inflammation and its link to diseases like arthritis and cardiovascular disorders, this compound's potential as a COX-2 inhibitor is highly relevant.

The synthesis of 2-(5Z)-2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylideneacetic acid involves a series of multi-step reactions, often starting from phenyl isothiocyanate and maleic anhydride. Its Z-configuration is carefully controlled during the final steps to ensure optimal bioactivity. This precision is crucial, as slight variations in the stereochemistry can significantly alter its binding affinity to target proteins. The compound's crystal structure has been elucidated using X-ray diffraction, providing valuable insights into its molecular interactions.

In the realm of drug design, 2-(5Z)-2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylideneacetic acid serves as a versatile scaffold for the development of small-molecule inhibitors. Its electron-rich core allows for facile derivatization, enabling researchers to fine-tune its pharmacokinetic properties. This adaptability is particularly appealing in the era of personalized medicine, where tailored therapies are increasingly in demand. Moreover, its potential role in neuroprotection has sparked interest, aligning with the growing focus on neurodegenerative diseases like Alzheimer's and Parkinson's.

From an industrial perspective, the scalable synthesis of 2-(5Z)-2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylideneacetic acid is a topic of ongoing research. Optimizing its production to meet Good Manufacturing Practice (GMP) standards is essential for its transition from bench to bedside. Additionally, its environmental impact is being assessed, as sustainability becomes a key consideration in pharmaceutical manufacturing. The compound's biodegradability and eco-friendly synthesis routes are areas of active investigation.

In summary, 2-(5Z)-2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylideneacetic acid (CAS No. 862257-51-0) represents a promising candidate for future therapeutic applications. Its unique chemical structure, combined with its diverse biological activities, positions it as a valuable asset in the quest for innovative drug discovery. As research continues to unravel its full potential, this compound is poised to make significant contributions to modern medicine.

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